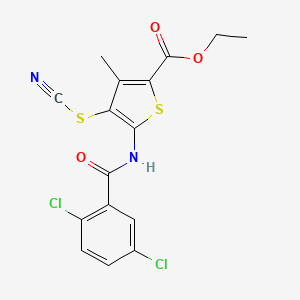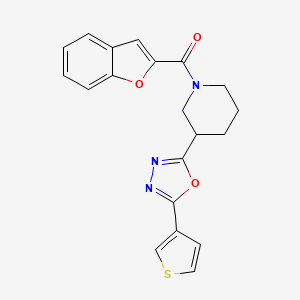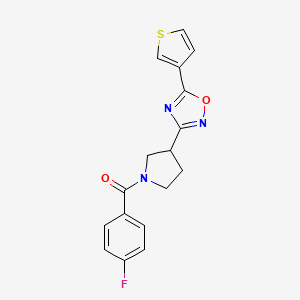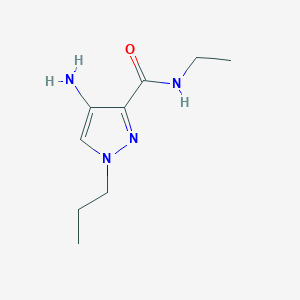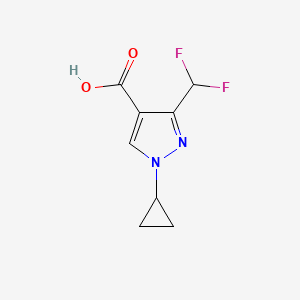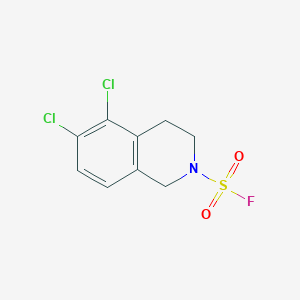
5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as DISF, is a chemical compound that has been extensively studied for its biological and pharmacological properties. DISF is a potent inhibitor of several enzymes, including serine proteases, cysteine proteases, and metalloproteases.
Aplicaciones Científicas De Investigación
5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its biological and pharmacological properties. It has been used as a tool compound to study the role of proteases in various biological processes. This compound has been shown to inhibit the activity of several proteases, including matrix metalloproteinases, cathepsins, and serine proteases. These enzymes play a crucial role in various physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the covalent modification of the active site of the protease. The sulfonyl fluoride group of this compound reacts with the active site serine residue of the protease, forming a stable covalent bond. This irreversible inhibition of the protease activity leads to the disruption of the biological process in which the protease is involved.
Biochemical and Physiological Effects
This compound has been shown to have a broad range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several proteases involved in inflammation, cancer, and neurodegenerative diseases. This compound has also been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a tool compound to study the role of proteases in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its potency and selectivity towards several proteases. This makes it an ideal tool compound for studying the role of proteases in various biological processes. However, the irreversible inhibition of protease activity by this compound can limit its use in certain experiments. In addition, the covalent modification of the active site of the protease can affect the stability of the protein, which can lead to false results in some experiments.
Direcciones Futuras
There are several future directions for the study of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One of the most promising areas of research is the development of this compound analogs with improved potency and selectivity towards specific proteases. Another area of research is the application of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, the use of this compound as a tool compound to study the role of proteases in various biological processes will continue to be an important area of research.
Conclusion
In conclusion, this compound is a potent inhibitor of several proteases and has been extensively studied for its biological and pharmacological properties. Its mechanism of action involves the covalent modification of the active site of the protease, leading to irreversible inhibition of its activity. This compound has a broad range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. While this compound has some limitations in lab experiments, it remains an important tool compound for studying the role of proteases in various biological processes. Future research on this compound will focus on the development of analogs with improved potency and selectivity and its application in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the reaction of 5,6-Dichloro-3,4-dihydroisoquinoline with sulfonyl fluoride in the presence of a base. The reaction yields this compound as a white powder with a melting point of 188-190°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
Propiedades
IUPAC Name |
5,6-dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2S/c10-8-2-1-6-5-13(16(12,14)15)4-3-7(6)9(8)11/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVNPGAQDEQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(C=C2)Cl)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

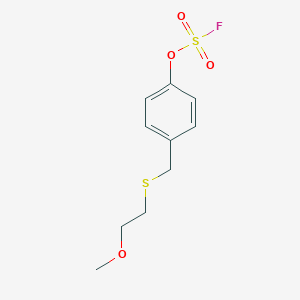
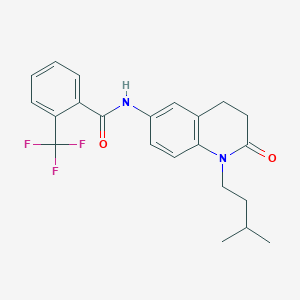
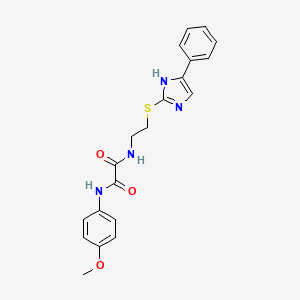
![2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2622175.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2622176.png)
![N-(5-chloro-2-methoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2622177.png)
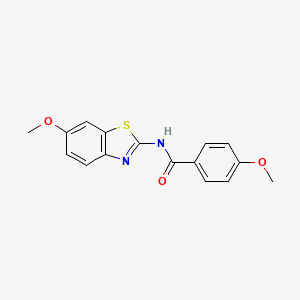
![Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2622180.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B2622184.png)
